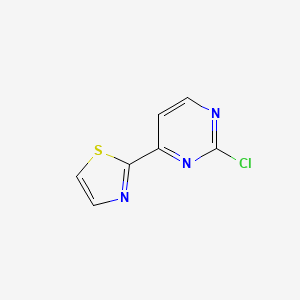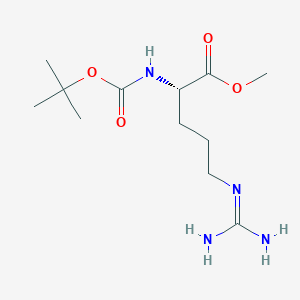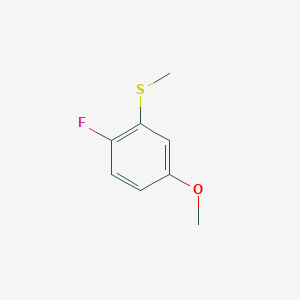
1-Fluoro-4-methoxy-2-methylsulfanylbenzene
概要
説明
1-Fluoro-4-methoxy-2-methylsulfanylbenzene is an organic compound with the molecular formula C8H9FOS and a molecular weight of 172.22 g/mol It is characterized by the presence of a fluorine atom, a methoxy group, and a methylsulfanyl group attached to a benzene ring
準備方法
The synthesis of 1-Fluoro-4-methoxy-2-methylsulfanylbenzene typically involves the reaction of 1,2-difluoro-4-methoxybenzene with sodium methanethiolate in N,N-dimethylformamide (DMF) as a solvent . The reaction is carried out at 60°C for 18 hours, followed by an additional 18 hours at 100°C after adding more sodium methanethiolate. The product is then extracted with ether, washed, dried, and concentrated to yield the desired compound as a colorless oil .
化学反応の分析
1-Fluoro-4-methoxy-2-methylsulfanylbenzene undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted by nucleophiles under appropriate conditions.
Oxidation Reactions: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The compound can undergo reduction reactions, particularly at the aromatic ring or the functional groups attached to it.
Common reagents used in these reactions include sodium methanethiolate for substitution, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents such as lithium aluminum hydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
1-Fluoro-4-methoxy-2-methylsulfanylbenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of 1-Fluoro-4-methoxy-2-methylsulfanylbenzene involves its interaction with molecular targets such as enzymes and receptors. The fluorine atom and the methoxy group can participate in hydrogen bonding and other non-covalent interactions, while the methylsulfanyl group can undergo oxidation or reduction, affecting the compound’s overall reactivity and binding affinity.
類似化合物との比較
Similar compounds to 1-Fluoro-4-methoxy-2-methylsulfanylbenzene include:
1-Fluoro-4-methoxybenzene: Lacks the methylsulfanyl group, resulting in different reactivity and applications.
1-Fluoro-2-methylsulfanylbenzene:
4-Methoxy-2-methylsulfanylbenzene: Lacks the fluorine atom, leading to variations in its reactivity and interactions.
特性
IUPAC Name |
1-fluoro-4-methoxy-2-methylsulfanylbenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9FOS/c1-10-6-3-4-7(9)8(5-6)11-2/h3-5H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAAZJBNTRQLRRJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)F)SC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9FOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
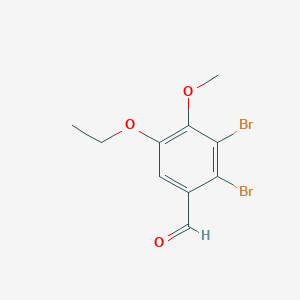


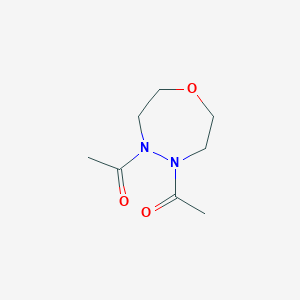
![(4,5,6,7-Tetrahydrothieno[3,2-c]pyridin-2-yl)boronic acid](/img/structure/B3287029.png)
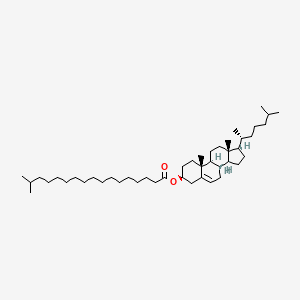
![2-[Methyl-(4-nitro-benzyl)-amino]-ethanol](/img/structure/B3287040.png)
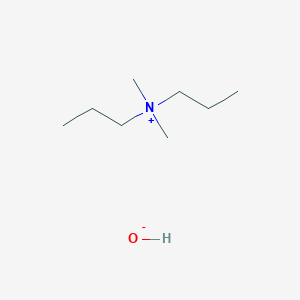

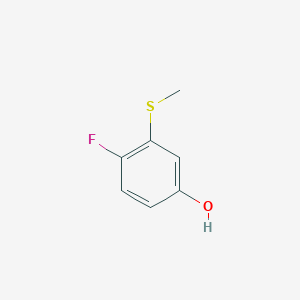
![Methyl 3-(methylamino)benzo[b]thiophene-2-carboxylate](/img/structure/B3287073.png)
![6-Isopropylpyrazolo[1,5-a]pyrimidine](/img/structure/B3287074.png)
